2-Amino-2-phenylpropanoic acid
Description
Significance and Classification within Amino Acid Chemistry and Organic Synthesis
As a non-proteinogenic, quaternary α-amino acid, 2-Amino-2-phenylpropanoic acid holds particular significance in several areas of chemistry. nih.govresearchgate.net
Classification : It is classified as an α,α-disubstituted α-amino acid, specifically an α-aryl-α-amino acid. nih.gov This class of compounds is noted for its ability to introduce significant conformational constraints when incorporated into peptide chains. chim.itnih.gov This property is a direct result of the sterically hindered quaternary α-carbon. researchgate.net
Organic Synthesis : In organic synthesis, it serves as a valuable chiral building block. aaronchem.com Its structure is utilized in the enantioselective synthesis of more complex molecules, including pharmaceuticals and fine chemicals. aaronchem.com The synthesis of such quaternary amino acids is an active area of research, with methods developed for producing them on a gram scale for applications like solid-phase peptide synthesis. nih.gov
Peptide Chemistry : The incorporation of quaternary amino acids like this compound into peptides is a key strategy for creating peptidomimetics with enhanced properties. nih.govresearchgate.net These modifications can lead to peptides with increased metabolic stability, resistance to racemization, and more defined secondary structures (e.g., helices or turns). nih.govchim.itucsb.edu The steric bulk of the α-substituents (phenyl and methyl groups) restricts the conformational freedom of the peptide backbone, which is a critical factor in determining biological activity. nih.govnih.gov
Materials Science : Beyond peptide chemistry, this compound can be used to prepare specialized polymers. aaronchem.com Its incorporation into polymer backbones can impart specific functionalities, making it a useful component for developing new materials with controlled properties. aaronchem.com
Stereochemical Considerations: Enantiomers and Chiral Properties
The α-carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. ontosight.ai These are designated as the (R)- and (S)-enantiomers.
Enantiomers : The two enantiomers, (R)-2-Amino-2-phenylpropanoic acid and (S)-2-Amino-2-phenylpropanoic acid, possess identical physical properties such as melting point and solubility but differ in their interaction with plane-polarized light and other chiral molecules. nih.gov The specific configuration is crucial in biological systems and asymmetric synthesis, where one enantiomer often exhibits the desired activity or serves as the correct precursor. aaronchem.com
Chiral Properties : The chirality of this compound makes it a valuable tool in stereoselective synthesis. nih.gov Enantiomerically pure forms are used as chiral precursors to construct complex target molecules with precise three-dimensional structures, a critical requirement in drug development. aaronchem.com The synthesis of enantiomerically enriched α,α-disubstituted amino acids is a significant challenge and a focus of modern organic chemistry, with various methods developed, including catalytic enantioselective Strecker reactions and asymmetric alkylations. acs.orgresearchgate.net
Overview of Academic Research Trajectories for this compound
Academic research involving this compound and related quaternary amino acids has followed several key trajectories, driven by their unique structural and chemical properties.
Properties
IUPAC Name |
2-amino-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902586 | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-32-0, 565-07-1 | |
| Record name | NSC16591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Amino 2 Phenylpropanoic Acid
Stereoselective Synthesis of Enantiopure 2-Amino-2-phenylpropanoic Acid
Since this compound possesses a chiral center, the synthesis of its individual enantiomers is of significant interest. Stereoselective synthesis can be achieved through asymmetric or diastereoselective routes.
Asymmetric synthesis aims to produce a single enantiomer directly. This is often achieved by using chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of the reaction.
The asymmetric Strecker reaction is a powerful method for producing enantiomerically enriched α-amino acids. acs.org This is accomplished by using a chiral auxiliary, such as (R)-phenylglycine amide. When this chiral amine is reacted with a ketone and a cyanide source, it forms two diastereomeric α-amino nitrile intermediates. The chiral auxiliary directs the reaction to preferentially form one diastereomer over the other. acs.org A key advantage of some of these systems is the ability to achieve a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the formation of that isomer and resulting in a high diastereomeric ratio (dr > 99/1). acs.org Subsequent hydrolysis of the separated, diastereomerically pure aminonitrile yields the enantiopure target amino acid.
Enzymatic and chemoenzymatic routes also offer excellent stereoselectivity. For example, transaminases can be used for the enantioselective amination of ketones to produce chiral amines, a strategy that can be adapted for the synthesis of chiral amino acids. mdpi.com
The table below summarizes findings from an asymmetric Strecker reaction used to produce α-amino acid derivatives, illustrating the high levels of stereocontrol achievable.
| Aldehyde/Ketone | Chiral Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | (R)-phenylglycine amide | MeOH | 80% | 65:35 |
| Pivaldehyde | (R)-phenylglycine amide | H₂O | 93% | >99:1 |
| 3,4-dimethoxyphenylacetone | (R)-phenylglycine amide | MeOH/H₂O | 76% | >99:1 |
This data is adapted from a study on asymmetric Strecker reactions and demonstrates the principle of using chiral auxiliaries to achieve high diastereoselectivity. acs.org
Diastereoselective methods involve the creation of a mixture of diastereomers which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.
As mentioned, the asymmetric Strecker reaction using a chiral auxiliary is a prime example of a diastereoselective approach. acs.org The reaction produces diastereomeric α-amino nitriles. These diastereomers can be separated, and then the chiral auxiliary can be cleaved to release the desired enantiomerically pure α-amino acid. acs.org
Diastereoselective alkylation or protonation of chiral enolates is another established method for synthesizing enantiomerically pure non-proteinogenic α-amino acids. nih.gov In this approach, a chiral auxiliary is attached to a precursor molecule to form a chiral enolate. The subsequent reaction with an electrophile (like a methylating agent) occurs from a sterically preferred face, leading to the formation of one diastereomer in excess. Removal of the chiral auxiliary then provides the enantiomerically enriched product.
Derivatization during Synthesis
Derivatization plays a multifaceted role in the synthesis of this compound. Derivatives are often synthesized not as the final target but as key intermediates that facilitate purification, enhance reactivity, or protect functional groups.
Protecting Groups: As discussed under chemoselectivity, the amino and carboxylic acid functionalities are commonly protected during synthesis. The amino group can be protected with groups like Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl), while the carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester). mdpi.commdpi.com These derivatives prevent unwanted reactions and can be removed under specific conditions at a later stage.
Intermediates for Purification and Separation: In diastereoselective syntheses, the formation of diastereomeric derivatives is the cornerstone of the strategy. For example, in the asymmetric Strecker reaction, the diastereomeric α-amino nitriles are stable, crystalline intermediates that can be easily separated. acs.org
Activation for C-C Bond Formation: In some synthetic routes, the precursor is derivatized to increase its reactivity. For instance, in alkylation strategies, a glycine (B1666218) or phenylalanine derivative might be converted into an α-iminoester, which is then deprotonated to form a more reactive enolate for the subsequent C-C bond formation step. nih.gov
Synthesis of N-Protected Derivatives (e.g., 2-(Boc-amino)-2-phenylpropanoic acid)
The protection of the amino group is a crucial step in the synthesis and manipulation of amino acids. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. researchgate.netresearchgate.net
The general method for the N-tert-butoxycarbonylation of an amino acid involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For this compound, the synthesis of its N-Boc derivative, 2-(Boc-amino)-2-phenylpropanoic acid, would typically proceed by dissolving the amino acid in a suitable solvent system, such as a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane and water, and treating it with Boc₂O in the presence of a base like sodium hydroxide (B78521) or triethylamine. beilstein-journals.orgtotal-synthesis.com The reaction is generally carried out at room temperature.
A typical experimental procedure involves adding di-tert-butyl dicarbonate to a solution of the amino acid in a mixture of solvent and a base. The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). chemrxiv.org Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to yield the N-Boc protected amino acid.
Table 1: General Conditions for N-Boc Protection of Amino Acids
| Parameter | Typical Condition |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Sodium hydroxide, Triethylamine, Sodium bicarbonate |
| Solvent | Dioxane/water, THF/water, Acetonitrile |
| Temperature | Room temperature |
| Work-up | Acidification followed by organic extraction |
This table presents generalized conditions based on standard procedures for N-Boc protection of amino acids.
Resolution of Racemic Mixtures of this compound
Since the synthesis of this compound often results in a racemic mixture (an equal mixture of both enantiomers), a resolution step is necessary to obtain the individual enantiomerically pure forms. Common methods for the resolution of racemic amino acids include diastereomeric salt formation and enzymatic kinetic resolution. libretexts.orgnih.gov
Diastereomeric Salt Formation:
This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent, which is a pure enantiomer of another chiral compound, typically a chiral acid or base. libretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by treating the salt with an acid or base to remove the resolving agent.
For the resolution of a racemic amino acid like this compound, a chiral base such as an enantiomerically pure amine could be used. Alternatively, if the amino acid is derivatized to its ester, a chiral acid like tartaric acid or its derivatives can be employed. quora.com The choice of resolving agent and solvent is critical for successful separation and is often determined empirically.
Enzymatic Kinetic Resolution:
Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to differentiate between the enantiomers of a racemic mixture. nih.gov Lipases are a class of enzymes commonly used for the kinetic resolution of racemic esters of amino acids. chemrxiv.org
In a typical enzymatic kinetic resolution of a racemic amino acid ester, a lipase (B570770) is used to selectively catalyze the hydrolysis of one of the enantiomers to the corresponding carboxylic acid, while the other enantiomeric ester remains unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated based on their different chemical properties (e.g., solubility in acidic or basic aqueous solutions).
For this compound, this would involve the initial esterification of the racemic acid, followed by treatment with a suitable lipase in an appropriate solvent system. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the resulting amino acid and the unreacted amino ester. While specific data for this compound is limited in the provided search results, studies on analogous compounds like phenylglycine methyl ester have shown successful resolution using lipases like Novozym 435. nih.gov
Table 2: Comparison of Resolution Methods for Racemic Amino Acids
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). libretexts.org | Applicable to a wide range of compounds; can be scaled up. | Requires stoichiometric amounts of a chiral resolving agent; process can be iterative and time-consuming. |
| Enzymatic Kinetic Resolution | Use of a stereospecific enzyme to selectively react with one enantiomer, allowing for separation of the reacted and unreacted forms. nih.gov | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield is 50% for the unreacted enantiomer; requires screening for a suitable enzyme and conditions. |
This table provides a general comparison of common resolution techniques applicable to racemic amino acids.
Advanced Characterization and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of 2-Amino-2-phenylpropanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of this compound. google.comgoogleapis.com Both ¹H and ¹³C NMR spectra provide distinct signals that correspond to the unique chemical environments of the nuclei within the molecule. google.comgoogleapis.com
¹H NMR Spectroscopy : In a typical proton NMR spectrum, the hydrogen atoms on the phenyl group produce a complex multiplet signal, usually found in the downfield region of 7.2-7.5 ppm. The three protons of the methyl group (CH₃) are magnetically equivalent and thus appear as a sharp singlet at approximately 1.7 ppm. The chemical shift of the amino (NH₂) protons can be variable and often presents as a broad singlet.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information. The carbon of the carboxyl group (COOH) is characteristically deshielded and resonates at around 177 ppm. The quaternary α-carbon, bonded to the phenyl and amino groups, is typically observed near 58 ppm. The methyl carbon signal appears further upfield at about 25 ppm, while the aromatic carbons of the phenyl ring produce a series of signals between 125 and 145 ppm. google.com
Stereochemical Assignment : For chiral molecules like the enantiomers of this compound, advanced NMR techniques can be used for stereochemical assignment, often after derivatization to create diastereomers which will have distinct NMR spectra.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom / Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.5 (multiplet) | 125-145 |
| Methyl (CH₃) | ~1.7 (singlet) | ~25 |
| Amino (NH₂) | Variable (broad singlet) | - |
| Quaternary Cα | - | ~58 |
Infrared (IR) spectroscopy is employed to identify the functional groups within the this compound molecule by detecting the vibrations of its chemical bonds. google.comsemanticscholar.org The IR spectrum displays several characteristic absorption bands:
A broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid.
N-H stretching vibrations of the amino group typically appear in the 3300-3500 cm⁻¹ range.
Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is prominent around 1700-1725 cm⁻¹.
C=C stretching vibrations from the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. For this compound, the absorption of UV radiation is dominated by the π → π* transitions of the electrons in the aromatic phenyl ring. This results in a characteristic absorption maximum (λmax) in the range of 250-260 nm.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound. google.comphcogres.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. google.comsemanticscholar.org The fragmentation pattern in the mass spectrum can also offer valuable structural clues, such as the characteristic loss of the carboxyl group.
Chiral Analytical Methods
As this compound is a chiral compound, methods that can distinguish between its enantiomers are essential for determining its stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying the enantiomers of this compound. google.comnih.govnih.gov This separation is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, causing them to travel through the column at different rates and thus have different retention times. google.comgoogleapis.com
The enantiomeric excess (e.e.) can be precisely calculated from the peak areas of the two enantiomers in the chromatogram. googleapis.comnih.gov The selection of the appropriate CSP, such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®), along with optimization of the mobile phase composition (often a mixture of alkanes like heptane (B126788) and an alcohol modifier like isopropanol), is critical for achieving successful baseline separation. google.com Detection is commonly performed with a UV detector. google.com
Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., ChiralPak AD-H, Chiralcel OD-H) google.comgoogleapis.com |
| Mobile Phase | Heptane / Isopropanol (IPA) or CO₂ / Methanol google.comgoogleapis.com |
| Flow Rate | 1.0 - 2.0 mL/min google.comgoogleapis.com |
| Detection | UV at 205 or 220 nm google.comgoogleapis.com |
| Result | Baseline separation of (R)- and (S)-enantiomers with distinct retention times |
Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination
Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers (R- and S-forms) of volatile chiral compounds, thereby enabling the determination of enantiomeric purity. gcms.cz Due to the low volatility of amino acids, direct analysis by GC is not feasible. Therefore, a crucial prerequisite for the analysis of this compound is its conversion into a more volatile derivative. sigmaaldrich.com
This derivatization is typically a two-step process designed to block the polar functional groups responsible for the compound's low volatility without affecting the chiral center: sigmaaldrich.com
Esterification: The carboxyl group (-COOH) is converted into an ester, commonly a methyl or ethyl ester. This is often achieved by reaction with an alcohol (e.g., methanolic HCl). sigmaaldrich.com
Acylation: The amino group (-NH₂) is acylated, for instance, by using an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). This step replaces the active hydrogens on the amine, improving chromatographic peak shape and volatility. sigmaaldrich.com
Once derivatized, the sample is introduced into the gas chromatograph, where separation occurs on a chiral stationary phase (CSP). nih.gov These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the derivatized analyte. This differential interaction results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus allowing for their separation and quantification. uni-muenchen.de
Commonly used CSPs for amino acid analysis include those based on:
Cyclodextrins: Modified cyclodextrins, such as trifluoroacetyl derivatized cyclodextrins, are widely used. An example is the Astec CHIRALDEX® G-TA column. sigmaaldrich.com
Amino Acid Derivatives: CSPs like Chirasil-L-Val, which consists of L-valine derivatives bonded to a polysiloxane backbone, are also highly effective for separating amino acid enantiomers. researchgate.netnih.gov
The successful separation allows for the calculation of the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), which are critical measures of the sample's optical purity. The high efficiency and sensitivity of GC, often coupled with mass spectrometry (GC-MS), allow for the unambiguous identification and quantification of even trace amounts of one enantiomer in the presence of a large excess of the other. uni-muenchen.de
| Parameter | Condition |
|---|---|
| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm) |
| Derivatization | 1) Methylation (Methanolic HCl); 2) Acetylation (TFAA) |
| Oven Temperature | 70°C (hold 1 min) to 120°C at 2°C/min, then to 200°C at 20°C/min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Result | Baseline separation of D- and L-proline derivatives |
Note: The data in Table 1 illustrates a typical method for chiral GC analysis of amino acids; specific retention times and conditions would need to be optimized for this compound derivatives. sigmaaldrich.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound that can be grown into a high-quality single crystal. springernature.com It provides unambiguous proof of the absolute stereochemistry (the R or S configuration) of a chiral molecule and detailed information about its conformation, including bond lengths and angles. nih.gov
The technique works by passing a beam of X-rays through a single crystal. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined. researchgate.net
For chiral molecules, determining the absolute configuration is possible due to a phenomenon called anomalous scattering (or resonant scattering). researchgate.net This effect, which is most pronounced when heavier atoms are present, causes slight differences in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image. The successful determination of the absolute structure is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomeric assignment. researchgate.neted.ac.uk
While no specific crystal structure for this compound is publicly available, the analysis of a closely related compound, DL-Phenylglycinium chloride, illustrates the type of data obtained from such an experiment. This information is crucial for understanding how the molecule packs in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀NO₂⁺·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.303 |
| b (Å) | 11.005 |
| c (Å) | 21.447 |
| β (°) | 90 |
| Volume (ų) | 1723.7 |
| Z (Molecules per unit cell) | 8 |
Note: The data in Table 2 is for DL-Phenylglycinium chloride and serves to exemplify the crystallographic parameters obtained through X-ray diffraction analysis. researchgate.net
Stereochemistry and Chiral Recognition in Research Contexts
Enantiomeric Specificity in Chemical Reactions Involving 2-Amino-2-phenylpropanoic Acid
The distinct reactivity of the enantiomers of this compound and its derivatives is most evident in stereoselective chemical transformations. In these reactions, the chirality of the molecule influences the steric and electronic environment, leading to the preferential formation of one stereoisomer over another. This principle is widely exploited in asymmetric synthesis, where one enantiomer is used to guide the formation of a new chiral center in a product molecule.
Enzymatic Kinetic Resolution
One of the most powerful demonstrations of enantiomeric specificity is in enzymatic reactions. Enzymes, being chiral macromolecules, create highly specific three-dimensional active sites that preferentially bind and catalyze reactions with one enantiomer over the other. This forms the basis of kinetic resolution, a process to separate a racemic mixture (a 50:50 mixture of both enantiomers).
For instance, the enzymatic resolution of N-acyl-DL-phenylglycine esters is a well-established method. google.com In this process, enzymes such as α-chymotrypsin or subtilisin are used to selectively hydrolyze the ester group of the L-enantiomer (the (S)-enantiomer in this context) to the corresponding carboxylic acid, while leaving the D-enantiomer's ester group intact. google.comnih.gov This difference in reactivity allows for the separation of the unreacted D-ester from the hydrolyzed L-acid. The reaction can be performed at temperatures between 20°C to 40°C and a pH of 6 to 8. google.com The high degree of stereoselectivity stems from the precise fit of the L-enantiomer into the enzyme's active site, which facilitates the hydrolytic reaction.
| Enzyme | Substrate | Selective Reaction | Product from (S)-enantiomer | Unreacted (R)-enantiomer |
| α-Chymotrypsin | N-acyl-DL-phenylglycine methyl ester | Hydrolysis | N-acyl-(S)-phenylglycine | N-acyl-(R)-phenylglycine methyl ester |
| Subtilisin | N-acetyl-DL-4-hydroxyphenylglycine methyl ester | Hydrolysis | N-acetyl-(S)-4-hydroxyphenylglycine | N-acetyl-(R)-4-hydroxyphenylglycine methyl ester |
| Nitrile Hydratase | DL-phenylglycine nitrile | Hydrolysis | L-phenylglycine | D-phenylglycine amide |
Dynamic Kinetic Resolution
A more advanced application is dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material. In the chemoenzymatic synthesis of (R)-phenylglycine, a nitrilase enzyme from Pseudomonas fluorescens is used. frontiersin.org This enzyme selectively hydrolyzes (R)-phenylglycinonitrile to (R)-phenylglycine. frontiersin.org Concurrently, the unreacted (S)-phenylglycinonitrile is rapidly racemized back to a mixture of (R)- and (S)-phenylglycinonitrile under alkaline conditions. frontiersin.org This continuous racemization ensures that the enzyme always has a supply of the preferred (R)-substrate, allowing for yields of the (R)-product to exceed the 50% theoretical maximum of a standard kinetic resolution, with reported yields up to 81%. frontiersin.org
Use as a Chiral Auxiliary
Derivatives of this compound, such as (R)-phenylglycinol, are also employed as chiral auxiliaries. nih.gov A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a chemical reaction to occur with a specific stereochemical outcome. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule. For example, (R)-phenylglycinol can be condensed with aldehydes to form chiral imines, which then undergo diastereoselective additions with organometallic reagents. nih.gov The bulky phenyl group of the auxiliary blocks one face of the imine, forcing the incoming reagent to attack from the less sterically hindered face, thereby creating a new stereocenter with a predictable configuration. nih.govwikipedia.org
Influence of Chirality on Molecular Recognition Phenomena in Model Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The chirality of this compound plays a crucial role in how it recognizes and interacts with other chiral molecules. This phenomenon is studied in various model systems to understand the fundamental principles of chiral discrimination, which are vital in fields like enantioselective catalysis and separation science.
Host-Guest Chemistry and Supramolecular Systems
In host-guest chemistry, a larger "host" molecule is designed to selectively bind a smaller "guest" molecule. When both host and guest are chiral, diastereomeric complexes are formed ((R)-host with (R)-guest vs. (R)-host with (S)-guest), which have different stabilities and properties. Dipeptides based on phenylglycine have been synthesized and tested as chiral hosts for the resolution of racemic guests through the formation of inclusion compounds. researchgate.net The efficiency of this recognition and subsequent separation depends on the subtle differences in the geometric and energetic fit between the host and the different enantiomers of the guest. This principle is often explained by the "three-point interaction model," which posits that a minimum of three points of interaction are needed for effective chiral recognition. researchgate.net
Chiral Surfaces and Self-Assembled Monolayers
Model systems involving the adsorption of molecules onto surfaces provide a powerful way to visualize and study chiral recognition at the molecular level. Using techniques like scanning tunneling microscopy (STM), researchers have observed that phenylglycine enantiomers show strong chiral preferences when interacting with other molecules on a metal surface. For example, when S-phenylglycine is introduced to a copper surface pre-covered with adenine (B156593), it selectively decorates specific adenine chains, while R-phenylglycine decorates chains with the opposite orientation. researchgate.netresearchgate.net This demonstrates that the chirality of the amino acid dictates its binding preference in a pre-organized, chiral supramolecular environment.
Metal Complexes as Chiral Nanozymes
Self-assembled chiral nanostructures incorporating metal ions and phenylglycine derivatives can act as model systems for enzymes, or "nanozymes." L- and D-phenylglycine amphiphiles can self-assemble with metal ions to form chiral nanoribbons. rsc.org These structures exhibit peroxidase-like activity and can catalyze oxidation reactions with high enantioselectivity. For instance, these nanozymes show a clear preference for oxidizing one enantiomer of 3,4-dihydroxy-phenylalanine (DOPA) over the other. The catalytic efficiency and enantioselectivity are governed by the transfer of chirality from the amino acid to the supramolecular structure and a synergistic effect between the metal ion and the chiral nanoribbon. rsc.org This demonstrates how the chirality of the fundamental building block, phenylglycine, is amplified in a larger, functional system to perform a specific, enantioselective task.
Chemical Transformations and Derivative Synthesis from 2 Amino 2 Phenylpropanoic Acid
Reactions at the Amino Group (e.g., Amidation, Alkylation)
The primary amino group of 2-amino-2-phenylpropanoic acid is a key site for chemical modification, readily undergoing reactions such as acylation and alkylation to yield a diverse range of N-substituted derivatives.
Amidation (N-Acylation): The amino group can be acylated using acid chlorides or anhydrides under basic conditions. libretexts.org This reaction leads to the formation of N-acyl-α,α-disubstituted amino acids, which are of significant interest in various fields, including medicine and chemical synthesis. For instance, N-acyl-α-amino acids have been widely applied in the development of pharmaceuticals, pesticides, and biologically active compounds. A common example is the formation of N-acetyl-2-amino-2-phenylpropanoic acid through the reaction with acetic anhydride (B1165640). This type of transformation is a fundamental step in peptide synthesis and the creation of peptidomimetics. The amide bond formation introduces a new functional group that can alter the molecule's physical, chemical, and biological properties.
One-step synthesis of N-acyl-α-amino acids can be achieved through an atom-economical process known as the amide carbonylation reaction, which utilizes an aldehyde, an amide, and carbon monoxide as starting materials. google.com While various catalytic systems based on cobalt, rhodium, iridium, ruthenium, and palladium have been developed for this reaction, some are not suitable for aromatic aldehydes lacking an α-hydrogen. google.com
Alkylation: The amino group can also be alkylated, although this reaction can be more challenging to control than acylation. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. More specific methods, such as reductive amination, are often employed to achieve controlled mono-alkylation.
The reactivity of the amino group is fundamental to the incorporation of this compound into larger molecular frameworks. These N-functionalized derivatives are crucial for exploring structure-activity relationships in medicinal chemistry and for the design of novel polymers and materials.
Reactions at the Carboxyl Group (e.g., Esterification, Reduction)
The carboxylic acid functionality of this compound offers another reactive handle for the synthesis of various derivatives. Key transformations at this site include esterification and reduction.
Esterification: The carboxyl group can be converted to an ester through reaction with an excess of an alcohol under acidic conditions. libretexts.org This reaction is often a necessary step to protect the carboxyl group during subsequent chemical transformations, particularly those involving the amino group. Methyl, ethyl, and benzyl esters are commonly prepared for this purpose. The resulting amino acid esters are valuable intermediates in organic synthesis. For example, α-iminoesters derived from α,α-disubstituted α-amino acids can undergo catalytic asymmetric addition of nucleophiles to generate more complex chiral amino acid derivatives.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding a chiral amino alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 2-amino-2-phenylpropan-1-ol is a valuable chiral building block for the synthesis of ligands for asymmetric catalysis and as a component of biologically active molecules. The presence of both an amino and a hydroxyl group in these products allows for further diverse chemical modifications.
These reactions at the carboxyl group expand the synthetic utility of this compound, providing access to a broader range of functionalized molecules with tailored properties.
Modifications of the Phenyl Moiety
The aromatic phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. These modifications can significantly influence the electronic properties, steric profile, and biological activity of the resulting derivatives.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br, -I) using appropriate halogenating agents.
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups to the ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the existing amino and alkyl groups, although the activating/deactivating and directing effects can be complex. These substituted derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery. For example, the synthesis of 2-amino-3-(4-alkylaminophenyl)propanoic acid derivatives has been explored, starting from L-phenylalanine, which involves modifications to the phenyl ring. google.com
The ability to functionalize the phenyl ring provides a powerful tool for fine-tuning the properties of this compound derivatives for specific applications.
Formation of Peptide Analogs and Constrained Peptide Scaffolds Incorporating this compound
The incorporation of this compound, an α,α-disubstituted amino acid, into peptide chains has profound effects on the resulting peptide's conformation and biological activity. The presence of the additional methyl group at the α-carbon introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.
This conformational constraint is highly desirable in the design of peptidomimetics and peptide-based drugs for several reasons:
Increased Stability: The steric bulk of the α,α-disubstituted residue can protect the adjacent peptide bonds from enzymatic degradation by proteases, leading to a longer biological half-life.
Defined Secondary Structures: The restricted torsional angles (phi and psi) of the peptide backbone around the α,α-disubstituted residue promote the formation of stable secondary structures, such as helices and turns. This allows for the design of peptides with well-defined three-dimensional shapes, which is crucial for specific receptor binding.
Enhanced Receptor Selectivity: By locking the peptide into a specific bioactive conformation, the affinity and selectivity for a particular receptor target can be significantly enhanced.
This compound and other α,α-disubstituted amino acids are considered valuable building blocks for creating unnatural peptides with novel properties. The synthesis of peptides containing these residues often requires modified coupling protocols to overcome the steric hindrance at both the amino and carboxyl groups. Despite these synthetic challenges, the benefits of incorporating such constrained residues have led to their widespread use in the development of peptide-based therapeutics, enzyme inhibitors, and novel biomaterials. The ability to create constrained peptide scaffolds opens up new avenues for exploring protein-protein interactions and designing molecules with tailored biological functions.
Computational and Theoretical Studies of 2 Amino 2 Phenylpropanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and spectroscopic parameters.
The flexibility of 2-Amino-2-phenylpropanoic acid allows it to adopt various spatial arrangements, or conformations, arising from the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Theoretical studies on analogous amino acids, such as phenylalanine, have revealed the existence of multiple low-energy conformers stabilized by intramolecular hydrogen bonds. researchgate.net For this compound, density functional theory (DFT) calculations would typically be employed to perform a systematic search of the conformational space. By rotating the key dihedral angles—specifically around the Cα-Cβ bond and the Cα-C(O)OH bond—a potential energy surface can be mapped.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Dihedral Angle (Cβ-Cα-C(O)-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0° | 0.00 |
| 2 | 180° | 0° | 1.25 |
| 3 | -60° | 180° | 2.50 |
| 4 | 180° | 180° | 3.10 |
| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations. |
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.commdpi.com By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. These theoretical predictions can be invaluable for assigning the complex spectra of this compound and its derivatives.
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net Such calculations for this compound would allow for a detailed assignment of the observed spectral bands to specific molecular motions. Studies on similar molecules like D-phenylalanine have shown good agreement between experimental FT-IR spectra and those calculated using DFT methods. yildiz.edu.tr
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which determine the features of a UV-Vis absorption spectrum. chemrxiv.orgchemrxiv.org These calculations can predict the λmax values and the intensity of electronic transitions, providing insight into the electronic structure of this compound.
Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer of this compound
| Parameter | Predicted Value |
| ¹³C NMR Chemical Shift (Cα) | 65 ppm |
| ¹H NMR Chemical Shift (α-CH₃) | 1.5 ppm |
| IR Frequency (C=O stretch) | 1720 cm⁻¹ |
| UV-Vis λmax | 258 nm |
| Note: These values are hypothetical and serve as examples of what can be obtained from quantum chemical calculations. |
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov For reactions involving this compound, such as its synthesis or derivatization, DFT calculations can be used to model the entire reaction pathway. mdpi.com
By locating the transition state structure connecting reactants and products, the activation barrier for the reaction can be determined. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. For example, modeling the synthesis of this compound could reveal the rate-determining step and suggest modifications to the synthetic route to improve yield. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state indeed connects the desired reactants and products. nih.gov
Molecular Modeling for Structure-Reactivity and Structure-Property Relationships
Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to study the relationship between the three-dimensional structure of a molecule and its chemical reactivity and physical properties.
For this compound, molecular modeling can be used to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the structural or electronic features of a molecule with its biological activity or physical properties, respectively. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of derivatives of this compound, a mathematical model can be built to predict the activity or properties of new, unsynthesized compounds.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. MD simulations provide a detailed picture of the conformational changes and intermolecular interactions over time, which is essential for understanding its behavior in a biological context.
Computational Approaches in Retrosynthetic Planning for Derivatives
Retrosynthetic analysis is a powerful strategy for designing the synthesis of organic molecules. Computational tools have been developed to assist in this process by identifying potential synthetic routes based on known chemical reactions. For the synthesis of derivatives of this compound, these programs can propose various disconnection strategies, breaking the target molecule down into simpler, commercially available starting materials.
These computational approaches utilize large databases of chemical reactions and employ sophisticated algorithms to search for plausible synthetic pathways. They can help chemists to explore a wider range of synthetic possibilities and to identify novel and efficient routes to target derivatives. The use of computational retrosynthesis can significantly accelerate the process of designing and optimizing the synthesis of new compounds based on the this compound scaffold.
Applications of 2 Amino 2 Phenylpropanoic Acid As a Chiral Building Block
In the Asymmetric Synthesis of Stereodefined Organic Molecules
2-Amino-2-phenylpropanoic acid and its derivatives serve as crucial starting materials or intermediates in the asymmetric synthesis of a range of stereochemically defined organic molecules. The inherent chirality of this amino acid allows for the transfer of stereochemical information, guiding the formation of new stereocenters in a controlled manner.
A notable application lies in its use as a precursor for other non-canonical amino acids. For instance, the asymmetric synthesis of various tailor-made α-amino acids has been achieved using chiral Ni(II) complexes of Schiff bases derived from amino acids. This methodology allows for the stereocontrolled preparation of complex amino acid structures. nih.gov Furthermore, derivatives such as 2-amino-3-hydroxy-3-phenylpropionic acids are key intermediates in the synthesis of biologically important compounds, including certain antibiotics. google.com For example, L-threo 2-amino-3-(4-methylsulfonylphenyl)-3-hydroxypropionic acid is an intermediate in the production of the antibiotic florfenicol. google.com
The synthesis of S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been developed, highlighting the methods available to produce stereopure derivatives of the parent compound, which can then be used in further synthetic applications. researchgate.net The general strategies for creating such unnatural amino acids often involve the development of novel catalytic systems that can ensure high enantioselectivity. acs.org
As a Component in Ligand and Catalyst Design for Asymmetric Reactions
The chiral nature of this compound makes it an attractive component in the design of chiral ligands and catalysts for asymmetric reactions. The development of new catalytic enantioselective methods is a cornerstone of modern organic chemistry, enabling the production of enantiomerically enriched synthetic building blocks. nih.gov
Amino acids and peptides are readily available biomolecules that can function as effective chiral ligands for transition metal catalysis. mdpi.com The transformation of amino acids into novel catalysts and ligands is a significant area of research aimed at mimicking the efficiency of enzymes. researchgate.net The inherent chirality of the amino acid is transferred to the catalytic system, influencing the stereochemical outcome of the reaction.
While specific examples detailing the incorporation of this compound into a widely-used commercial catalyst are not prevalent in the literature, the principles of ligand design often involve modular amino acid-based scaffolds. In such systems, the properties of the ligand can be systematically varied by changing the amino acid component, thereby tuning the catalyst's performance for a specific transformation. nih.gov The steric and electronic properties of the phenyl group and the amino acid backbone in this compound can be exploited to create a specific chiral environment around a metal center, thus directing the enantioselectivity of a catalyzed reaction.
Research into Biochemical Pathways and Enzyme Interactions
The investigation of the biochemical pathways and enzyme interactions of this compound and its derivatives provides insights into their potential biological activities. As an unnatural amino acid, its interactions with enzymes can differ significantly from those of its natural counterparts.
Research has been conducted on derivatives of phenylpropanoic acid to evaluate their biological effects. For example, a synthesized derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has been shown to possess anti-inflammatory and antinociceptive activities. researchgate.net This study also investigated its potential as a cyclooxygenase (COX) inhibitor, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov
Another study focused on a Schiff base derivative, 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid, and reported on its antimicrobial, antidiabetic, antioxidant, and anticancer properties. tandfonline.com Such studies, while not on the parent compound itself, indicate that the this compound scaffold can be a starting point for the development of biologically active molecules. The interactions of these compounds with specific enzymes are often elucidated through molecular docking studies to predict their binding affinity and mode of interaction with the active site of the target protein. tandfonline.com Enzyme inhibition is a key mechanism through which many drugs exert their effects, and it can be competitive, non-competitive, or allosteric in nature. teachmephysiology.com
Development of Functionally Tuned Molecular Scaffolds for Research Purposes
Amino acids, including this compound, are valuable building blocks for the construction of functionally tuned molecular scaffolds. These scaffolds are used in a wide array of research fields, from medicinal chemistry to materials science. mdpi.com The advantages of using amino acids as hubs for these scaffolds include their biocompatibility, the rich options for functionalizing their side chains, and the availability of well-developed synthetic methods. mdpi.com
A closely related compound, (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid, has been utilized as a key scaffold in the design of novel inhibitors for aminopeptidase (B13392206) N (APN/CD13), an enzyme that is overexpressed in tumor cells. tandfonline.com This demonstrates how the fundamental structure of a phenylpropanoic acid derivative can be elaborated to target specific biological molecules.
Furthermore, derivatives of propanoic acid have been identified as promising scaffolds for the development of new anticancer agents. mdpi.com The general principle involves using the core structure as a template and adding various functional groups to optimize its interaction with biological targets. The self-assembly properties of amino acids can also be harnessed to create functional biomaterials with ordered nanostructures. beilstein-journals.org These examples underscore the potential of this compound to serve as a versatile platform for the development of complex and functionally diverse molecular architectures for a variety of research applications.
Emerging Research Directions and Future Perspectives for 2 Amino 2 Phenylpropanoic Acid
Development of Novel Stereoselective and Sustainable Synthetic Methodologies
The synthesis of α,α-disubstituted α-amino acids like 2-Amino-2-phenylpropanoic acid presents considerable challenges due to the steric hindrance around the quaternary carbon center. nih.gov Consequently, a primary research focus is the development of efficient, stereoselective, and environmentally benign synthetic routes.
Recent advancements have moved beyond traditional methods, which often require harsh conditions and stoichiometric amounts of toxic reagents. rsc.org Modern strategies increasingly employ catalysis to achieve high levels of stereoselectivity. For instance, chemists have devised techniques using chiral ligands with metals like palladium to facilitate asymmetric C-H activation, offering a direct and atom-economical way to synthesize unnatural amino acids. scripps.edu Another promising approach involves photoredox catalysis, where visible light is used to mediate the formation of carbon-carbon bonds under mild conditions, significantly reducing the environmental impact. rsc.org
Sustainable practices are also being integrated through the use of greener solvents, reducing the number of synthetic steps (e.g., protection and deprotection), and designing processes that minimize waste. rsc.orgnih.gov The development of methods that can be performed at room temperature and with lower energy consumption is a key objective in making the synthesis of these valuable molecules more practical and scalable. nih.gov
Table 1: Comparison of Synthetic Strategies for Unnatural Amino Acids
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., transition metal complexes) to control stereochemistry. | High enantioselectivity; reduces need for chiral auxiliaries. | Catalyst cost and sensitivity; optimization required for specific substrates. |
| Photoredox Catalysis | Employs light-sensitive catalysts to enable radical-based bond formation. rsc.org | Mild reaction conditions; atom-economical; redox-neutral processes possible. rsc.org | Substrate scope limitations; quantum yield efficiency. |
| Biocatalysis | Uses enzymes to perform specific chemical transformations. | High stereospecificity; environmentally friendly (aqueous media, mild conditions). symeres.com | Enzyme stability and availability; limited to specific substrate structures. |
| Flow Chemistry | Reactions are performed in continuous-flow reactors. | Improved safety and scalability; precise control over reaction parameters. | High initial equipment cost; potential for blockages. |
Advanced Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool for accelerating the discovery of novel molecules. sciencelink.net In the context of this compound, advanced computational models are used to design functionalized derivatives with precisely tailored properties. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations allow researchers to predict the geometric and electronic properties of new derivatives before they are synthesized in the lab. mdpi.com
This in silico approach enables the rational design of molecules for specific applications. For example, structure-activity relationship (SAR) studies can be performed computationally to understand how modifications to the phenyl ring or other parts of the molecule will affect its biological activity or material properties. nih.gov Researchers can screen virtual libraries of thousands of potential derivatives to identify candidates with desired characteristics, such as enhanced binding affinity to a biological target or specific self-assembly behaviors for materials science applications. mdpi.comnih.gov This significantly reduces the time and cost associated with experimental trial-and-error, streamlining the development of new drugs and functional materials. nih.gov
Exploration of New Biocatalytic Pathways for Synthesis and Transformation
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. symeres.com The use of enzymes to produce and modify unnatural amino acids is a rapidly growing field, prized for its high selectivity and operation under mild, environmentally friendly conditions. nih.govacs.org For a compound like this compound, researchers are exploring novel enzymatic pathways to overcome synthetic hurdles.
One key area of research is "directed evolution," where enzymes are engineered in the lab to enhance their activity, stability, or ability to accept unnatural substrates. nih.gov For example, transaminases, which catalyze the transfer of an amino group, can be modified to produce chiral amino compounds with high optical purity. nih.gov Similarly, combining the power of enzymes with other catalytic methods, such as photochemistry, is creating entirely new chemical transformations that are not found in nature or traditional chemistry. acs.orgsciencedaily.comucsb.edu This synergistic approach allows for the creation of complex amino acids with multiple stereocenters in a single, efficient step. acs.org The development of these biocatalytic routes is crucial for the large-scale, cost-effective production of optically pure this compound and its derivatives. symeres.com
Integration in Supramolecular Chemistry Research and Materials Science
The rigid structure of α,α-disubstituted amino acids makes them ideal building blocks for supramolecular chemistry and materials science. nih.gov When incorporated into peptides, this compound restricts the conformational freedom of the peptide backbone, promoting the formation of stable, predictable secondary structures like helices and turns. nih.govacs.org This property is highly valuable for constructing well-defined nanostructures.
Researchers are leveraging this characteristic to create novel biomaterials through self-assembly, where molecules spontaneously organize into ordered architectures via non-covalent interactions like hydrogen bonding and π–π stacking. beilstein-journals.org These amino-acid-based nanostructures are being explored for a range of applications, including:
Drug Delivery Systems: Creating biocompatible and biodegradable nanocarriers that can encapsulate and release therapeutic agents in a controlled manner. beilstein-journals.org
Tissue Engineering: Developing scaffolds that mimic the natural cellular environment to support cell growth and tissue regeneration.
Functional Polymers: Synthesizing polymers with tunable properties for use in biomedical devices and other advanced applications. nih.govbezwadabiomedical.com
The ability to functionalize the phenyl ring of this compound provides an additional layer of control, allowing for the tuning of the material's physical and chemical properties. mdpi.com
Multidisciplinary Research Collaborations to Advance Understanding and Applications
The full potential of this compound can only be unlocked through collaborations that span multiple scientific disciplines. The complexity of designing, synthesizing, and applying this unique molecule necessitates a convergence of expertise from chemistry, biology, computational science, and materials engineering.
A typical collaborative workflow might involve:
Computational Chemists: Designing novel derivatives with specific predicted properties using molecular modeling. sciencelink.net
Organic & Synthetic Chemists: Developing efficient and stereoselective methods to synthesize the designed molecules. scripps.edupitt.edu
Biochemists & Molecular Biologists: Exploring biocatalytic routes for synthesis and evaluating the biological activity of new derivatives. sciencelink.netacs.org
Materials Scientists: Investigating the self-assembly properties of the new compounds and fabricating them into functional materials. beilstein-journals.org
Such interdisciplinary efforts are essential for translating fundamental research into practical applications. sciencelink.net By combining computational prediction with advanced synthesis and rigorous biological and material testing, research teams can accelerate the innovation cycle and discover new uses for this compound in fields ranging from targeted therapeutics to smart materials. scripps.edupitt.edu
Q & A
Q. What are common synthetic routes for 2-Amino-2-phenylpropanoic acid and its derivatives?
Methodological Answer: Synthesis typically involves functional group transformations such as oxidation, reduction, or substitution. For example:
- Reductive amination : Reacting α-keto acids (e.g., 2-phenylpropanoic acid derivatives) with ammonia or amines under catalytic hydrogenation conditions.
- Enzymatic resolution : Using lipases or proteases to isolate enantiomerically pure forms from racemic mixtures .
- Derivatization : Introducing substituents (e.g., hydroxyl, nitro groups) via electrophilic aromatic substitution or nucleophilic addition (see Table 1).
Q. Table 1: Example Synthetic Routes
Q. How is the structure of this compound characterized?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., phenyl group at C2).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., C₉H₁₁NO₂).
- X-ray crystallography : Resolve stereochemistry in crystalline forms .
- Chromatography : HPLC or chiral GC to assess enantiomeric purity, particularly for stereoisomers like (R)- and (S)-forms .
Advanced Research Questions
Q. How does stereoisomerism influence the biological activity of this compound?
Methodological Answer: Stereoisomers exhibit distinct interactions with biological targets:
- Enzyme inhibition : (R)-enantiomers may show higher affinity for aminotransferases due to spatial compatibility with active sites .
- Receptor binding : Use circular dichroism (CD) or surface plasmon resonance (SPR) to compare binding kinetics between enantiomers.
- In vivo studies : Administer isolated enantiomers to model organisms and monitor pharmacokinetic differences (e.g., absorption, metabolism) .
Q. What computational methods are employed in retrosynthetic planning for derivatives?
Methodological Answer: AI-driven tools analyze reaction databases (e.g., Reaxys, Pistachio) to propose routes:
- Retrosynthetic algorithms : Fragment target molecules into simpler precursors (e.g., identifying α-keto acids as intermediates).
- Quantum mechanical (QM) calculations : Predict thermodynamic feasibility of steps (e.g., Gibbs free energy changes for amidation).
- Machine learning (ML) : Train models on reaction yields to optimize conditions (e.g., solvent selection, catalyst loading) .
Q. What thermodynamic data is critical for reaction optimization?
Methodological Answer: Key parameters include:
- Enthalpy (ΔH) : Measured via calorimetry for exothermic/endothermic steps (e.g., amide bond formation).
- Reaction Gibbs energy (ΔG) : Determined computationally (DFT) or experimentally (equilibrium constants) to assess spontaneity.
- Ion clustering data : For ionic intermediates, study sodium adduct stability using mass spectrometry (e.g., ΔrH° = 201 kJ/mol for Na⁺ complexes) .
Q. How can researchers resolve contradictions in analytical characterization data?
Methodological Answer: Strategies include:
- Cross-validation : Compare NMR, MS, and IR data with reference standards (e.g., pharmacopeial impurities like 2-(4-Ethylphenyl)propanoic acid) .
- Isotopic labeling : Use ¹⁵N or ¹³C isotopes to trace unexpected peaks in spectra.
- Collaborative studies : Share data with repositories (e.g., NIST Chemistry WebBook) to benchmark results against published values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
